![molecular formula C22H22FN3O B4884623 N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4884623.png)
N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide
Descripción general
Descripción
N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide, also known as 'Compound 1', is a novel chemical compound that has gained significant attention in the scientific research community. This compound belongs to the class of pyrazole derivatives and has shown promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of Compound 1 is not fully understood. However, it is believed that it acts by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. It has also been found to have antioxidant properties and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Compound 1 in lab experiments include its high potency and selectivity, its ability to target specific enzymes and proteins, and its low toxicity. However, its limitations include its high cost, its limited solubility in aqueous solutions, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Compound 1. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the evaluation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of Compound 1 are needed to fully understand its potential applications in clinical settings.
In conclusion, Compound 1 is a novel chemical compound that has shown promising results in various scientific research studies. Its potential applications in the fields of cancer research, anti-inflammatory therapy, and neuroprotection make it a promising candidate for further studies and development.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential applications in various scientific research studies. It has shown promising results in the field of cancer research, where it has been found to exhibit anti-cancer activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent and for its neuroprotective effects.
Propiedades
IUPAC Name |
(Z)-N,N-diethyl-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-3-25(4-2)21(27)15-12-18-16-26(20-8-6-5-7-9-20)24-22(18)17-10-13-19(23)14-11-17/h5-16H,3-4H2,1-2H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVMLGYKEVSCIY-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C=C\C1=CN(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloro-4-nitrophenyl)-4-[(2-isopropyl-5-methylphenoxy)acetyl]piperazine](/img/structure/B4884544.png)
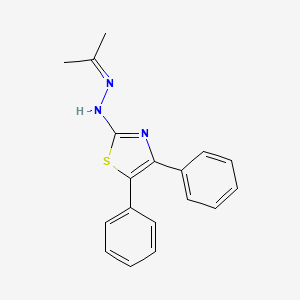
![5-({[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)isophthalic acid](/img/structure/B4884551.png)

![methyl {5-[3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate dihydrochloride hydrate](/img/structure/B4884558.png)
![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
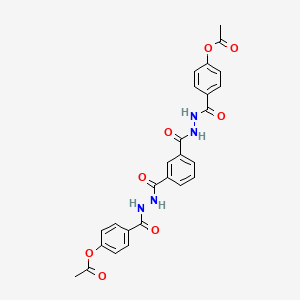
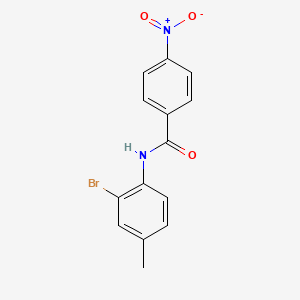
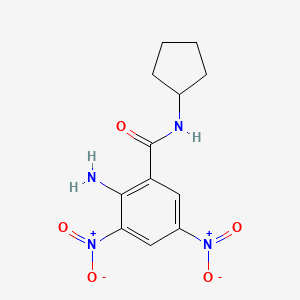
![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)
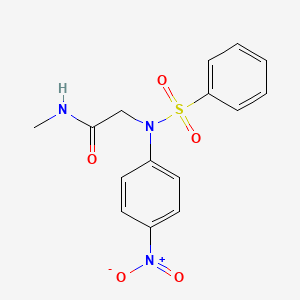
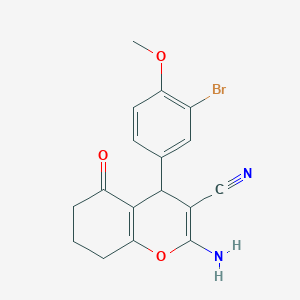
![4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)